molecular formula C17H14Cl2N2O3 B8418605 Methyl 4-(1-(2,5-dichloronicotinamido)cyclopropyl)benzoate

Methyl 4-(1-(2,5-dichloronicotinamido)cyclopropyl)benzoate

Cat. No. B8418605
M. Wt: 365.2 g/mol
InChI Key: WWBLCCZGQDPUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828987B2

Procedure details

To a solution of 2,5-dichloronicotinic acid (1.84 g, 7.06 mmol) in dry dimethylformamide (15 ml) 1-Hydroxybenzotriazole hydrate (1.08 g, 7.06 mmol) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (2.03 g, 10.58 mmol), a solution of methyl 4-(1-aminocyclopropyl)benzoate hydrochloride (D7) (1.67 g, 7.06 mmol) and triethylamine (0.98 ml, 7.06 mmol) in dry dimethylformamide (15 ml) was added and the resulting mixture was stirred 1 h at room temperature. NH4Cl saturated solution (50 ml) was added the mixture was extracted with ethylacetate (3×50 ml). Collected organics, after solvent evaporation, was purified by Biotage column SNAP-Si (50 g) eluting with a mixture dichloromethane/ethylacetate from 100/0 to 95:5. Collected organics after solvent evaporation afforded the title compound (D97) (1.03 mg)
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.C(N=C=NCCCN(C)C)C.Cl.[NH2:24][C:25]1([C:28]2[CH:37]=[CH:36][C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][CH:29]=2)[CH2:27][CH2:26]1.C(N(CC)CC)C.[NH4+].[Cl-]>CN(C)C=O>[Cl:1][C:2]1[N:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([NH:24][C:25]1([C:28]2[CH:37]=[CH:36][C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][CH:29]=2)[CH2:27][CH2:26]1)=[O:6] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=N1)Cl
Name
Quantity
2.03 g
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Name
Quantity
1.67 g
Type
reactant
Smiles
Cl.NC1(CC1)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
0.98 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethylacetate (3×50 ml)
CUSTOM
Type
CUSTOM
Details
Collected organics, after solvent evaporation
CUSTOM
Type
CUSTOM
Details
was purified by Biotage column SNAP-Si (50 g)
WASH
Type
WASH
Details
eluting with a mixture dichloromethane/ethylacetate from 100/0 to 95:5
CUSTOM
Type
CUSTOM
Details
Collected organics after solvent evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)NC2(CC2)C2=CC=C(C(=O)OC)C=C2)C=C(C=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 mg
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.